4-Hept-3-ynyl-1H-imidazole
Description
4-Hept-3-ynyl-1H-imidazole is a substituted imidazole derivative characterized by a hept-3-ynyl chain at the 4-position of the imidazole ring. Imidazole-based compounds are pharmacologically significant due to their role in modulating histamine receptors, particularly the Histamine H3 receptor (H3R), which regulates neurotransmitter release in the central nervous system . This compound has demonstrated notable binding affinity for H3R, with a reported Ki value of 27 nM, making it a candidate for therapeutic applications in neurological disorders . Its structure-activity relationship (SAR) is influenced by the alkyne chain length and substituent positioning, which are critical for receptor interaction and potency.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-hept-3-ynyl-1H-imidazole |
InChI |
InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10-8-11-9-12-10/h8-9H,2-3,6-7H2,1H3,(H,11,12) |
InChI Key |
UDXIRDIVFQGLKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hept-3-ynyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-component reactions, such as the condensation of 1,2-diketones, ammonium acetate, and aldehydes using various catalysts . These methods are optimized for efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Hept-3-ynyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Scientific Research Applications
4-Hept-3-ynyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 4-Hept-3-ynyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Data of Selected Imidazole Derivatives
*Calculated molecular weights based on empirical formulas.
Key Findings:
Chain Length and Receptor Affinity :
- 4-Hept-3-ynyl-1H-imidazole (Ki = 27 nM) shows higher H3R affinity than 4-Hex-3-ynyl-1H-imidazole (Ki = 79 nM), indicating that increasing alkyne chain length improves binding . However, the addition of a phenyl group at the terminal end of the chain (as in 4-(8-Phenyl-oct-3-ynyl)-1H-imidazole ) drastically enhances potency (Ki = 3.5 nM), suggesting hydrophobic interactions are critical for receptor engagement .
Synthetic Accessibility :
- Derivatives with complex substituents (e.g., dithiocarbamate groups in Compound 10b from ) exhibit moderate yields (55–63%) and higher melting points (128–132°C), likely due to increased molecular rigidity . In contrast, indole-imidazole hybrids (e.g., Compound 111 from ) have lower melting points (57–58°C), reflecting structural flexibility .
Biological vs. Physicochemical Properties :
- While 4-Hept-3-ynyl-1H-imidazole lacks reported melting point or synthesis data, its pharmacological profile is well-documented, emphasizing the trade-off between functional group complexity and bioactivity .
Functional Group Impact on Activity
- Alkyne Chains : The hept-3-ynyl group provides optimal chain length for balancing lipophilicity and steric effects, enhancing membrane permeability and receptor binding compared to shorter chains .
- Aromatic Substituents : Phenyl groups (e.g., in 4-(8-Phenyl-oct-3-ynyl)-1H-imidazole ) introduce π-π stacking interactions with H3R residues, significantly boosting affinity .
- Heterocyclic Hybrids : Indole-imidazole hybrids (e.g., Compound 111 ) may target multiple receptor sites but lack explicit H3R data, highlighting the need for focused SAR studies .
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